molecular formula C19H16F3N3O B2358387 1-(Cyanomethyl)-N-(4-(trifluoromethyl)phenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide CAS No. 339011-97-1

1-(Cyanomethyl)-N-(4-(trifluoromethyl)phenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide

Cat. No.: B2358387
CAS No.: 339011-97-1
M. Wt: 359.352
InChI Key: XKTISVZHSOOKRI-UHFFFAOYSA-N
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Description

1-(Cyanomethyl)-N-(4-(trifluoromethyl)phenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide is a synthetic small molecule featuring a 3,4-dihydroisoquinoline core substituted with a cyanomethyl group at the 1-position and a 4-(trifluoromethyl)phenyl carboxamide moiety at the 2-position.

Properties

IUPAC Name

1-(cyanomethyl)-N-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O/c20-19(21,22)14-5-7-15(8-6-14)24-18(26)25-12-10-13-3-1-2-4-16(13)17(25)9-11-23/h1-8,17H,9-10,12H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTISVZHSOOKRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CC=C21)CC#N)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 3,4-dihydroisoquinolinecarboxamides, which are characterized by substitutions on the isoquinoline nitrogen (position 1) and the carboxamide aryl group (position 2). Below is a comparative analysis with structurally related derivatives:

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name / ID Substituents (Position 1) Substituents (Position 2) Molecular Formula Key Features/Activities References
Target Compound Cyanomethyl 4-(Trifluoromethyl)phenyl C₁₉H₁₅F₃N₃O Unique cyanomethyl group; potential TRPM8 modulation inferred from analogs
AMG8788 4-(Trifluoromethyl)phenyl 4-Fluorophenyl C₂₃H₁₈F₄N₂O TRPM8 antagonist; improved metabolic stability vs. AMG0635
AMG9678 4-(Trifluoromethyl)phenyl (S)-1,1,1-Trifluoropropan-2-yl C₂₀H₁₇F₆N₂O Enhanced selectivity for TRPM8; chiral side chain improves binding
N-(4-Fluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide H 4-Fluorophenyl C₁₆H₁₅FN₂O Simpler structure; lower molecular weight (270.3 g/mol)
N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide H 5-(4-Fluorophenyl)-oxadiazole C₁₈H₁₅FN₄O₂ Oxadiazole ring enhances π-stacking; higher molecular weight (338.3 g/mol)
Compound 496 (from ) 3-Methylbenzo[b]thiophen-2-yl + 4-(Trifluoromethoxy)benzyl C₂₄H₁₉F₃NO₄S₂ Sulfamoyl-benzoic acid derivative; distinct scaffold but shared trifluoromethyl motif

Key Observations :

Substituent Effects on TRPM8 Activity: The cyanomethyl group in the target compound introduces a polar, electron-deficient moiety, which may influence receptor binding kinetics compared to analogs with bulkier substituents (e.g., trifluoropropan-2-yl in AMG9678) . Fluorinated aryl groups (e.g., 4-fluorophenyl in AMG8788) are common in TRPM8 modulators, as fluorine enhances lipophilicity and metabolic stability. The target compound’s 4-(trifluoromethyl)phenyl group likely amplifies these effects .

Molecular Weight and Solubility :

  • The target compound’s molecular weight (~363.3 g/mol) is intermediate among analogs, balancing lipophilicity and solubility. Derivatives with heterocycles (e.g., oxadiazole in ) exhibit higher molecular weights but improved membrane permeability .

Chirality and Selectivity :

  • AMG9678’s (S)-trifluoropropan-2-yl group demonstrates the role of chirality in enhancing TRPM8 selectivity. The target compound lacks chiral centers, which may simplify synthesis but reduce target specificity .

Synthetic Accessibility: The cyanomethyl substituent may pose synthetic challenges compared to simpler analogs (e.g., N-(4-fluorophenyl) derivatives in ), requiring specialized reagents for cyanoalkylation .

Research Findings and Implications

  • TRPM8 Modulation: Analogs like AMG8788 and AMG9678 show nanomolar potency against TRPM8, a channel linked to cold sensation and migraine. The target compound’s cyanomethyl group may alter agonist/antagonist behavior, warranting electrophysiological studies .
  • Metabolic Stability : Fluorinated aryl groups (e.g., 4-(trifluoromethyl)phenyl) resist oxidative metabolism, as seen in AMG2850, suggesting the target compound may exhibit favorable pharmacokinetics .
  • Structural Uniqueness: The cyanomethyl group distinguishes this compound from others in its class, offering a novel scaffold for structure-activity relationship (SAR) studies .

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